Samuraciclib

Overview

Description

Samuraciclib, also known as CT7001, is a novel, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it a promising target for cancer therapy. This compound has shown preclinical activity in models of breast cancer, colon cancer, and acute myeloid leukemia .

Mechanism of Action

Target of Action

Samuraciclib, also known as ICEC0942, is a potent, selective, ATP-competitive and orally active inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a key role in the regulation of the cell cycle and global gene expression . It is necessary for transcription and acts by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (PolII) to enable transcription initiation . CDK7 additionally regulates the activities of a number of transcription factors, including estrogen receptor (ER)-α .

Mode of Action

This compound selectively engages with CDK7 in cancer cells, causing inhibition of proliferation and cell cycle arrest . It inhibits CDK7 activity in vitro with an IC50 of 41 nM . It displays 45-, 15-, 230- and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively .

Biochemical Pathways

The inhibition of CDK7 by this compound affects several biochemical pathways. It leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor (AR) splice variants . This contributes to its antitumor efficacy in vitro .

Pharmacokinetics

This compound has good oral bioavailability . The maximum tolerated dose is 360 mg once daily . Pharmacokinetic studies demonstrate dose proportionality (120 mg-480 mg), a half-life of approximately 75 hours, and no interaction with fulvestrant .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of cell-cycle arrest in G1 . It reduces the phosphorylation of RNA polymerase II, a substrate of CDK7, in circulating lymphocytes and tumor tissue . In triple negative breast cancer (TNBC) expansion, one partial response (PR) was achieved . In combination with fulvestrant, 3 patients achieved PR .

Action Environment

Active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence . mTOR inhibition decreases this compound sensitivity, and increased mTOR-dependent growth signaling correlates with sensitivity in cancer cell lines . This suggests that the efficacy of this compound can be influenced by the presence of active mTOR signaling in the cancer cell environment .

Biochemical Analysis

Biochemical Properties

Samuraciclib selectively engages with CDK7 in cancer cells . It inhibits the proliferation of cancer cells and causes cell cycle arrest . The interaction between this compound and CDK7 leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces cell cycle arrest in prostate cancer cells . It also promotes an irreversible cell-cycle exit by inducing a senescent state . Moreover, it has been observed that active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively engages with CDK7, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active androgen receptor splice variants . These actions contribute to its antitumor efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated an acceptable safety profile and pharmacokinetics supportive of once-daily oral administration . It has shown evidence of target engagement on several biomarkers that supports its mechanism of action . Moreover, plasma thymidine kinase activity, a measure of cell cycle progression, was inhibited with this compound administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, oral administration of this compound repressed the growth of castration-resistant prostate cancer xenografts and significantly augmented growth inhibition achieved by enzalutamide

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits CDK7, which plays a key role in regulating the cell cycle and controlling transcription of oncogenic and anti-apoptotic genes .

Preparation Methods

The synthetic routes and reaction conditions for samuraciclib are not extensively detailed in publicly available literature. it is known that this compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired biological activity. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Samuraciclib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Breast Cancer

- Hormone Receptor-Positive Breast Cancer : Samuraciclib has shown promising results when combined with hormonal therapies such as fulvestrant. In clinical trials, patients with hormone receptor-positive breast cancer demonstrated improved progression-free survival (PFS) when treated with this compound alongside fulvestrant compared to those receiving fulvestrant alone. The clinical benefit rate (CBR) was reported at 36% at 24 weeks in heavily pretreated patients .

- Triple-Negative Breast Cancer (TNBC) : In TNBC patients, this compound exhibited disease control in approximately 53% of evaluable patients. Notably, one patient achieved a partial response lasting over 337 days . The drug's efficacy in this cohort highlights its potential as a treatment option for aggressive breast cancer subtypes.

Other Malignancies

- Prostate Cancer : Preliminary data indicate that this compound may also be effective in treating castration-resistant prostate cancer, with observed reductions in prostate-specific antigen (PSA) levels among participants .

- Pancreatic and Ovarian Cancers : Ongoing studies are evaluating the efficacy of this compound in other solid tumors, including pancreatic and ovarian cancers, where CDK7 inhibition could provide therapeutic benefits .

Safety Profile

This compound has been reported to have an acceptable safety profile. Common adverse events include low-grade gastrointestinal symptoms such as nausea (81%), vomiting (74%), and diarrhea (90%), which were mostly manageable and reversible . The maximum tolerated dose established was 360 mg once daily, supporting its use as an oral therapy with convenient dosing .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has good oral bioavailability with a half-life of approximately 75 hours, allowing for once-daily dosing. The drug exhibits dose-proportional pharmacokinetics across a range of doses from 120 mg to 480 mg .

Table: Summary of Key Clinical Trials Involving this compound

Comparison with Similar Compounds

Samuraciclib is unique among CDK inhibitors due to its selectivity for CDK7. Similar compounds include:

Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

Ribociclib: Another CDK4/6 inhibitor with similar applications.

Abemaciclib: Also a CDK4/6 inhibitor used in breast cancer therapy.

Compared to these compounds, this compound’s selectivity for CDK7 makes it a promising candidate for targeting cancers that are resistant to CDK4/6 inhibitors .

Biological Activity

Samuraciclib is a selective oral inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression in cancer cells. Its development is particularly focused on treating advanced malignancies, including hormone receptor-positive (HR+) breast cancer and triple-negative breast cancer (TNBC). This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, pharmacodynamic and pharmacokinetic findings, and case studies.

This compound functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II, thereby regulating gene transcription involved in cell proliferation and survival. By blocking this kinase, this compound aims to reduce the expression of oncogenes and promote cancer cell death.

Clinical Trials Overview

Phase I Studies : The primary focus of early-phase studies has been on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. A notable study involved multiple cohorts assessing different cancer types:

- Module 1A : Dose escalation with paired biopsies in patients with advanced solid tumors.

- Module 1B-1 : Monotherapy expansion for TNBC.

- Module 2A : Combination therapy with fulvestrant for HR+/HER2− breast cancer patients previously treated with CDK4/6 inhibitors.

Table 1: Summary of Clinical Trial Findings

| Module | Patient Population | Primary Endpoint | Key Findings |

|---|---|---|---|

| Module 1A | Advanced solid tumors | Safety and tolerability | Maximum tolerated dose: 360 mg; DCR: 52.8% |

| Module 1B-1 | TNBC | Anti-tumor activity | One partial response; CBR: 20.0% |

| Module 2A | HR+/HER2− post-CDK4/6-inhibitor | Combination efficacy | CBR: 36.0%; higher in non-TP53 mutated patients |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits a half-life of approximately 75 hours, allowing for once-daily dosing. The drug shows dose-proportional pharmacokinetics across a range of doses (120 mg to 480 mg). Steady-state concentrations are reached within 8 to 15 days of administration.

Pharmacodynamics : In clinical evaluations, significant reductions in phosphorylated RNA polymerase II (pPolII) were observed in both circulating lymphocytes and tumor tissues. This reduction correlates with the expected inhibition of CDK7 activity, supporting the drug's mechanism of action.

Safety Profile

The safety profile of this compound has been characterized by low-grade gastrointestinal adverse events. Common side effects include:

- Diarrhea : 90%

- Nausea : 81%

- Vomiting : 74%

- Fatigue : 36%

Most adverse events were manageable and reversible, with few patients experiencing severe effects leading to treatment discontinuation.

Case Studies and Efficacy

In clinical trials involving HR+ breast cancer patients treated with this compound combined with fulvestrant, notable efficacy was reported:

- Tumor Shrinkage : Patients exhibited significant tumor shrinkage, with a clinical benefit rate (CBR) reaching up to 47.4% in those without detectable TP53 mutations.

- Progression-Free Survival (PFS) : The combination therapy demonstrated improved PFS compared to fulvestrant alone, highlighting the potential for this compound in enhancing treatment outcomes for heavily pretreated populations.

Future Directions

Ongoing research is exploring the use of this compound in combination therapies beyond breast cancer, including prostate cancer and other solid tumors. The promising results from initial studies have led to fast-track designation by the FDA for specific indications, emphasizing its potential as a significant therapeutic agent in oncology.

Properties

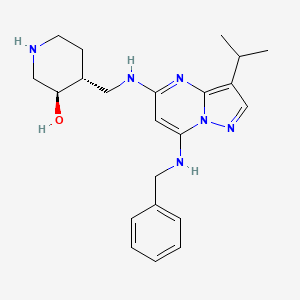

IUPAC Name |

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVGLKWJKIKVBI-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805833-75-3 | |

| Record name | CT-7001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samuraciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMURACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].

A: By inhibiting CDK7, this compound disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].

A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into this compound's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].

A: Yes, molecular dynamics (MD) simulations have been employed to model this compound's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.

A: While detailed SAR studies haven't been publicly disclosed, the development of this compound involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.

A: this compound demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].

A: Preclinical studies show that this compound enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].

A: this compound has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].

A: this compound has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].

A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from this compound therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to this compound []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].

A: While clinical resistance to this compound is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.